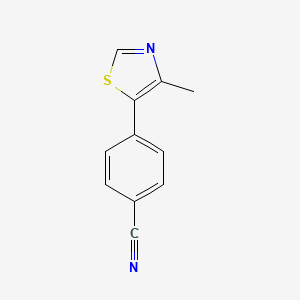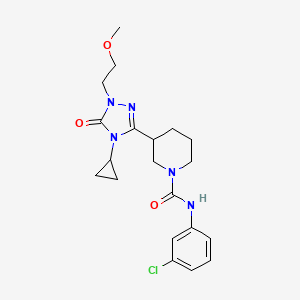
N-(3-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step chemical reactions, each carefully designed to introduce specific functional groups or structural components. For example, Katoch-Rouse and Horti (2003) demonstrated the synthesis of a radiolabeled compound for studying cannabinoid receptors, highlighting the importance of each step in achieving the final product with desired properties and functionalities Katoch-Rouse & Horti, 2003.
Molecular Structure Analysis
Molecular structure analysis often involves techniques like crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. Thimmegowda et al. (2009) provided an example of crystal structure determination for a novel bioactive heterocycle, which is crucial for understanding the molecule's geometry, potential interaction sites, and reactivity Thimmegowda et al., 2009.
Chemical Reactions and Properties
Chemical reactions and properties are often studied to understand how a molecule interacts with other chemical entities, which is critical for its potential use in various applications. The work by Wujec and Typek (2023) on synthesizing a novel compound and assigning its structure by various spectroscopic methods illustrates this type of analysis Wujec & Typek, 2023.
Physical Properties Analysis
Physical properties such as melting point, solubility, and stability under various conditions are critical for understanding a compound's behavior in different environments and applications. Although specific studies on these aspects for your compound of interest were not found, such analyses are standard practice in chemical research.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, pH-dependence, and redox potential, are essential for predicting a molecule's behavior in chemical reactions and biological systems. Studies similar to those conducted by Nie et al. (2020), focusing on chemical modification and activity of certain compounds, provide insights into how these properties are determined and their significance Nie et al., 2020.
Scientific Research Applications
Antimicrobial Properties
Several studies have explored the antimicrobial activities of compounds similar to N-(3-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide. For instance, compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties demonstrated good antimicrobial activities against test microorganisms (Demirbaş et al., 2010). Another study on the cyclization reaction of N-(4-chlorophenyl)-β-alanine revealed the formation of various derivatives with weak antibacterial activity (Anusevičius et al., 2014).
Synthesis and Structural Studies
The synthesis of related compounds has been a subject of several studies. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer, was achieved, demonstrating the feasibility of nucleophilic displacement in pyrazole rings (Katoch-Rouse & Horti, 2003). Another study focused on the synthesis of 4-amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives, using X-ray diffraction and NMR techniques for structural characterization (Şahin et al., 2014).
Anticancer and Antituberculosis Studies
Compounds with structural similarities have been explored for their potential anticancer and antituberculosis properties. For instance, a study synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, revealing significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
Molecular Docking Studies
Molecular docking studies have been conducted on related compounds to understand their interactions with biological targets. For example, molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors were performed, providing insights into their anti-cancer properties (Karayel, 2021).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O3/c1-29-11-10-25-20(28)26(17-7-8-17)18(23-25)14-4-3-9-24(13-14)19(27)22-16-6-2-5-15(21)12-16/h2,5-6,12,14,17H,3-4,7-11,13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEAPBMARIVMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)
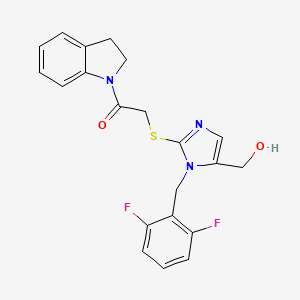
![Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2481042.png)
![2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2481043.png)
![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)
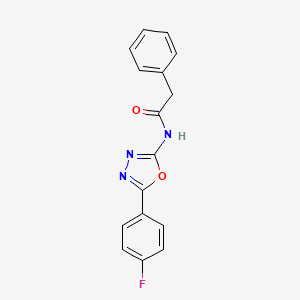
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2481047.png)

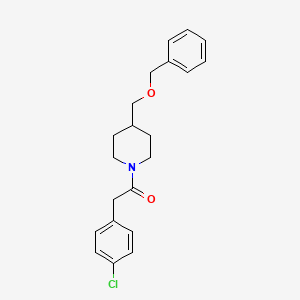
![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)
![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)
